molecular formula C23H31N5O4 B601381 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin CAS No. 1329833-82-0

9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin

Cat. No. B601381
M. Wt: 441.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin” is a compound with the molecular formula C23H31N5O4 and a molecular weight of 441.523 . It is also known as 9-Desfluoro levofloxacin or Defluoro Levofloxacin. It is an impurity found in the antibiotic medication Levofloxacin.


Molecular Structure Analysis

The molecular structure of “9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin” is represented by the formula C23H31N5O4 . The exact structure would require more detailed analysis or experimental data.

Scientific Research Applications

Quantitative Analysis in Human Plasma

Levofloxacin, including its specific form 9-Defluoro-9-(4-methyl-1-piperazinyl), has been the subject of research for its analysis in human plasma. A study developed and validated a densitometric HPTLC method for this purpose, highlighting its significance in monitoring drug levels in clinical settings (Namur, Cariño, & González-de la Parra, 2008).

Synthesis and Purification

Another research area involves the synthesis and purification of Levofloxacin hemihydrates. Investigations have focused on efficient, environmentally-friendly methods for synthesizing and purifying Levofloxacin, emphasizing the need for inexpensive and non-toxic mediums for industrial-scale production (Bagherpoor, Hosseini, & Golmohammadi, 2014).

Formulation and Nanoparticle Delivery

Research on Levofloxacin also includes its formulation into nanoparticles for targeted drug delivery. Studies have formulated sodium alginate nanospheres containing Levofloxacin, exploring its potential for localized treatment of infections with enhanced therapeutic efficacy (Balaji, Raghunathan, & Revathy, 2015).

Pharmacokinetics in Animals

The pharmacokinetics of Levofloxacin have been extensively studied in various animal species. These studies provide valuable insights into the drug's metabolism and distribution in different biological systems, which is crucial for its application in veterinary medicine as well as understanding its effects in humans (Dumka & Srivastava, 2007).

properties

IUPAC Name

(2S)-2-methyl-6,7-bis(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-15-14-32-22-19-16(21(29)17(23(30)31)13-28(15)19)12-18(26-8-4-24(2)5-9-26)20(22)27-10-6-25(3)7-11-27/h12-13,15H,4-11,14H2,1-3H3,(H,30,31)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSLQLSKDDWMBP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747435
Record name (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin

CAS RN

1329833-82-0
Record name (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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